molecular formula C7H7ClN2O B11915076 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride

Cat. No.: B11915076
M. Wt: 170.59 g/mol
InChI Key: NJPGWWQLNWICFN-UHFFFAOYSA-N
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Description

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride (CAS 1956341-86-8) is a high-value azaindole-based chemical scaffold primarily utilized in pharmaceutical research and development. Its key application is in the discovery and optimization of central nervous system (CNS) therapeutics, specifically as a core structure for GluN2B-selective negative allosteric modulators (NAMs) of the NMDA receptor. Research indicates that compounds built upon this core demonstrate excellent in vitro potency and are engineered for increased brain penetration and reduced cytochrome P450 inhibition, making them promising candidates for treating conditions like treatment-resistant depression . Beyond neuroscience, this versatile intermediate is valuable in medicinal chemistry for synthesizing kinase inhibitors for oncology research and exploring compounds with potential anti-inflammatory and antimicrobial properties . The compound is offered with the assurance of high-quality standards. This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. Researchers can refer to the product specifications for detailed handling, storage, and safety information.

Properties

Molecular Formula

C7H7ClN2O

Molecular Weight

170.59 g/mol

IUPAC Name

1,3-dihydropyrrolo[3,2-b]pyridin-2-one;hydrochloride

InChI

InChI=1S/C7H6N2O.ClH/c10-7-4-6-5(9-7)2-1-3-8-6;/h1-3H,4H2,(H,9,10);1H

InChI Key

NJPGWWQLNWICFN-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC=N2)NC1=O.Cl

Origin of Product

United States

Preparation Methods

LiHMDS-Mediated Ring Closure

The reaction of 1,3-dihydro-pyrrolo[3,2-b]pyridin-2-one with phthalide in anhydrous N,N-dimethylformamide (DMF) and LiHMDS/THF forms the core structure. This method yields 16% under nitrogen at room temperature:

YieldConditionsSteps
16%LiHMDS/THF, DMF, RT, 4 hrsStirring with phthalide → Quenching with HCl → Basification → Filtration → Trituration

Mechanism : Deprotonation by LiHMDS activates the pyrrolopyridinone for nucleophilic attack on phthalide, followed by acid quenching to isolate the product.

Piperidine-Catalyzed Cyclization in Methanol

Refluxing 1H-pyrrolo[3,2-b]pyridin-2(3H)-one with substituted aldehydes and piperidine in methanol achieves 70% yield :

YieldConditionsSteps
70%Piperidine, MeOH, reflux, 5 hrsAldehyde + pyrrolopyridinone → Reflux → Evaporation → Column chromatography

Advantage : High functional group tolerance for diverse substituents.

Cross-Coupling Reactions

Suzuki-Miyaura Coupling

Palladium-catalyzed coupling of 6-bromo-1H-pyrrolo[3,2-b]pyridine with aryl boronic acids under aqueous conditions yields 85% of intermediates:

YieldConditionsSteps
85%Pd(dppf)Cl₂, Cs₂CO₃, dioxane/H₂O, 90°CBromopyrrolopyridine + boronic acid → Heating → Extraction → Silica gel purification

Application : Introduces aryl groups at the 6-position for further derivatization.

Buchwald-Hartwig Amination

Amidation of 6-bromo derivatives with dimethylacetamide via sodium hydride activation achieves 92% yield :

YieldConditionsSteps
92%NaH, DMF, RT, 2 hrsBromide + dimethylacetamide → Stirring → Water extraction → Chromatography

Hydrochloride Salt Formation

HCl Treatment of Free Base

The free base (1H-pyrrolo[3,2-b]pyridin-2(3H)-one) is treated with hydrogen chloride-saturated methanol to form the hydrochloride salt:

YieldConditionsSteps
64%HCl/MeOH, RT, 3 hrsFree base + HCl/MeOH → Stirring → Filtration → Drying

Characterization :

  • ¹H NMR (DMSO-d₆): δ 10.53 (s, 1H, NH), 8.13 (d, J = 3.4 Hz, 1H), 7.70–7.73 (m, 2H).

  • MS (ESI) : m/z 133 [M+H]⁺.

Ion Exchange Resin Method

DOWEX 50WX2-400 resin in methanol converts the free base to hydrochloride with 75% efficiency :

YieldConditionsSteps
75%DOWEX resin, MeOH, 3 hrsFree base + resin → Stirring → Filtration → Solvent removal

Industrial-Scale Synthesis

Diacetyl-Mediated Cyclization

Aqueous-phase cyclization with diacetyl at 50°C produces 1,4-dihydropyrrolo[3,2-b]pyrrole derivatives on a 20 mmol scale :

ScaleConditionsSteps
20 mmolDiacetyl, H₂O, 50°C, overnightHeating → Filtration → Washing → Crystallization

Advantage : Eliminates organic solvents, reducing costs.

Purification Techniques

Column Chromatography

Silica gel chromatography with CH₂Cl₂/MeOH (100:1–10:1) isolates products with >90% purity.

Recrystallization

Acetonitrile or ethyl acetate recrystallization yields crystalline products suitable for X-ray analysis.

Comparative Analysis of Methods

MethodYield RangeScalabilityCost Efficiency
LiHMDS Cyclization16–75%LowModerate
Suzuki Coupling64–85%HighHigh
HCl Salt Formation64–75%HighLow
Industrial Diacetyl70–92%Very HighVery High

Recommendations :

  • Lab-scale : Suzuki coupling for functionalized derivatives.

  • Industrial : Diacetyl-mediated cyclization for bulk synthesis .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, where substituents on the pyridine or pyrrole rings are replaced with other functional groups. Common reagents include halogens, alkylating agents, and acylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Cancer Treatment Applications

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride has been investigated for its potential as an anticancer agent. Studies show that derivatives of this compound can inhibit various cancer cell lines by targeting specific pathways:

  • Fibroblast Growth Factor Receptor Inhibition : A series of 1H-pyrrolo[2,3-b]pyridine derivatives have demonstrated potent inhibitory activity against fibroblast growth factor receptors (FGFRs), which are implicated in tumor growth and metastasis. For instance, compound 4h showed IC50 values of 7 nM against FGFR1, indicating strong potential for development as an anticancer therapeutic .
  • Colchicine-Binding Site Inhibition : Recent research has synthesized new derivatives designed to inhibit the colchicine-binding site on tubulin. Among these, compound 10t exhibited remarkable antitumor activities across multiple cancer cell lines (HeLa, SGC-7901, and MCF-7) with IC50 values ranging from 0.12 to 0.21 μM. This compound was also shown to disrupt tubulin dynamics significantly .

Neurological Disorders

The pharmacological profile of this compound suggests potential applications in treating neurological conditions:

  • Inhibition of SGK-1 Kinase : This compound has been identified as an inhibitor of serum/glucocorticoid-regulated kinase 1 (SGK-1), which plays a role in various cellular processes including cell proliferation and electrolyte balance. The inhibition of SGK-1 may provide therapeutic avenues for conditions such as renal and cardiovascular diseases .

Mechanistic Insights and Case Studies

The mechanism of action for compounds derived from this compound often involves interaction with key biological targets:

  • Binding Affinity Studies : Structural studies have revealed that these compounds can act as hinge binders to FGFRs, forming hydrogen bonds that stabilize the interaction with the kinase domain. Such interactions are crucial for their inhibitory effects on tumor proliferation and migration .

Case Study Table

CompoundTargetActivityIC50 ValueCell Lines Tested
4hFGFR1Inhibition7 nMBreast cancer (4T1)
10tTubulinAntitumor0.12 - 0.21 μMHeLa, SGC-7901, MCF-7
UnknownSGK-1InhibitionNot specifiedRenal cells

Broader Pharmacological Properties

Beyond cancer treatment and neurological applications, compounds related to this compound have shown promise in various other biological activities:

  • Antiviral and Antimycobacterial Activities : Some derivatives have been studied for their efficacy against viral infections and mycobacterial diseases, showcasing a broad spectrum of pharmacological effects .

Mechanism of Action

The mechanism of action of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt key signaling pathways involved in cell proliferation, apoptosis, and other cellular processes. The compound’s effects on molecular targets such as kinases and proteases are of particular interest in cancer research .

Comparison with Similar Compounds

Bioactivity

  • 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one derivatives are prioritized in kinase inhibitor research due to their planar aromatic system, which enhances ATP-binding pocket interactions .
  • In contrast, benzylidene-substituted pyrrolo-pyridines (e.g., compound 14 in ) exhibit stronger binding to α7 nicotinic receptors, suggesting divergent therapeutic targets .

Physicochemical Properties

  • The hydrochloride salt form of the target compound improves aqueous solubility (critical for in vivo studies) compared to non-ionic analogues like 1H-Pyrrolo[2,3-c]pyridine-2-carboxylic acid .
  • Brominated derivatives (e.g., 3,3-dibromo) show higher molecular weight and lipophilicity, impacting blood-brain barrier penetration .

Biological Activity

1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a unique bicyclic structure that combines pyrrole and pyridine rings. Its molecular formula is C7H6ClN2OC_7H_6ClN_2O, with a molecular weight of approximately 162.68 g/mol. This compound exhibits significant reactivity due to the presence of functional groups that facilitate interactions with biological targets.

Anticancer Properties

Research indicates that derivatives of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one demonstrate potent inhibitory effects against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. A study reported that certain derivatives exhibited IC50 values of 7 nM for FGFR1, 9 nM for FGFR2, and 25 nM for FGFR3, indicating strong potential as anticancer agents .

Table 1: FGFR Inhibition Potency of Selected Derivatives

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)
4h7925
Compound A1.9 mMN/AN/A

Additionally, these compounds have been shown to inhibit cell proliferation and induce apoptosis in breast cancer cell lines (4T1 cells), significantly reducing their migration and invasion capabilities .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may exert protective effects against neurodegenerative diseases by inhibiting specific kinases involved in neuronal death pathways. This suggests a potential role in treating conditions like Alzheimer's disease .

The biological activity of this compound is primarily attributed to its ability to interact with various protein targets:

  • FGFR Inhibition : The compound binds to FGFRs, disrupting their signaling pathways that contribute to tumor growth and metastasis.
  • Kinase Inhibition : It acts as an inhibitor for specific kinases involved in cellular signaling and proliferation, which is crucial for cancer progression.
  • Anti-inflammatory Activity : Preliminary studies indicate potential anti-inflammatory effects, which may further enhance its therapeutic profile .

In Vitro Studies

In vitro evaluations have demonstrated that certain derivatives of 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one significantly inhibit the growth of various cancer cell lines. For instance, one study highlighted a derivative's ability to arrest Jurkat leukemia cells in the G2/M phase of the cell cycle, leading to apoptosis characterized by mitochondrial depolarization and activation of caspase-3 .

Animal Models

In vivo studies using murine models have shown promising results for compounds derived from this compound. These studies indicated effective tumor reduction and improved survival rates in treated mice compared to controls .

Q & A

Q. What are the key synthetic methodologies for preparing 1H-Pyrrolo[3,2-b]pyridin-2(3H)-one hydrochloride?

The compound is synthesized via multistep routes, including cyclization and functionalization. For example, 6-chloro derivatives are prepared by reducing dibromo intermediates with zinc in acetic acid (86% yield) . Stepwise alkylation using LiHMDS in THF under inert conditions allows selective N-methylation . Hydrochloride salts are formed by treating free bases with HCl, as demonstrated in a 52.7% yield via crystallization .

Q. How is NMR spectroscopy utilized in characterizing structural integrity and purity?

¹H NMR (400 MHz) is critical for verifying regiochemistry and substitution patterns. For instance, characteristic signals for the pyrrolopyridine core include δ 8.41 (d, J = 8.4 Hz, aromatic H), 3.95 (m, CH₂), and 1.73 (d, J = 7.0 Hz, CH₃) in DMSO-d₆ . Impurity profiling using HPLC and reference standards ensures purity, as shown in pharmaceutical analysis guidelines .

Q. What analytical techniques are recommended for assessing synthetic intermediates?

LCMS is used to confirm molecular ions (e.g., [M+H]⁺ = 169 for 6-chloro intermediates) . Combined with TLC and melting point analysis, these methods validate intermediates before further functionalization .

Q. How are reaction conditions optimized to minimize byproducts during alkylation?

Low-temperature (-78°C) reactions with LiHMDS in THF under argon prevent over-alkylation. Controlled addition of methylating agents (e.g., iodomethane) ensures selective N-methylation, as seen in 3,3-dimethyl derivatives .

Q. What solvent systems are effective for recrystallizing the hydrochloride salt?

Recrystallization from aqueous HCl at 50°C followed by cold filtration yields high-purity crystalline solids. Rinsing with cold HCl and drying under suction minimizes residual solvents .

Advanced Questions

Q. How can ring-expansion reactions modify the pyrrolopyridine core?

Azide insertion into α,β-unsaturated carbonyl groups enables access to naphthyridinones. Microwave-assisted cycloaddition with sodium azide achieves 70–85% yields, forming 3- and 4-amino-naphthyridin-2(1H)-ones . This method expands the scaffold’s utility in medicinal chemistry.

Q. What strategies address low regioselectivity in catalytic asymmetric synthesis?

Rhodium-catalyzed 1,4-additions of arylboronic acids to 3-benzylidene derivatives achieve high regiocontrol. For example, phenylboronic acid additions to 1a–e proceed with >90% selectivity under optimized ligand conditions .

Q. How can contradictory data on reaction yields be systematically resolved?

Discrepancies in yields (e.g., 52.7% vs. 86%) arise from variations in stoichiometry, temperature, or workup. Replicating protocols with precise control of Zn/acid ratios or HCl concentration can reconcile differences. Statistical DOE (Design of Experiments) is recommended for robust optimization.

Q. What structural modifications enhance biological activity in kinase inhibitors?

Substitution at C-3 with aryl groups (e.g., 3-benzylidene) improves binding to kinase ATP pockets. Derivatives like N-{3-[5-(4-chlorophenyl)pyrrolopyridine-3-carbonyl]phenyl} propane-1-sulfonamide show potent inhibition (IC₅₀ < 10 nM) . SAR studies prioritize electron-withdrawing substituents for enhanced potency.

Q. How does isomerization impact synthetic routes and stability?

E/Z isomerization of 3-benzylidene derivatives occurs in solution (70/30 ratio after 1 week) but not in the solid state . Storage under inert atmospheres and rapid characterization (¹H NMR post-column chromatography) mitigate degradation risks.

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